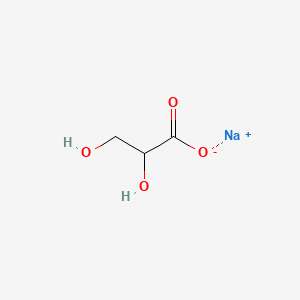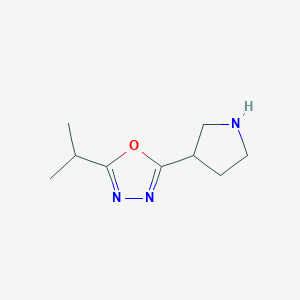
(R)-3-Amino-2-(4-methoxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-2-(4-methoxybenzyl)propanoic acid is an organic compound that features an amino group, a methoxybenzyl group, and a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-methoxybenzyl)propanoic acid typically involves the protection of functional groups to prevent unwanted reactions. One common method includes the protection of the carboxyl group using 4-methoxybenzyl chloride in the presence of triethylamine . This method is particularly effective with glycine derivatives, which can be further used in the synthesis of more complex peptides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protective group strategies. The use of boronic esters as protective groups has been explored for their mild reaction conditions and high functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-2-(4-methoxybenzyl)propanoic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ (dichlorodicyanobenzoquinone)
Reduction: DIBAL (diisobutylaluminum hydride)
Substitution: N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions include various protected and deprotected derivatives of the original compound, which can be further utilized in complex synthetic pathways .
Wissenschaftliche Forschungsanwendungen
®-3-Amino-2-(4-methoxybenzyl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of ®-3-Amino-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, the compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-3-((4-methoxybenzyl)thio)propanoic acid: This compound features a thioether group instead of a methoxy group.
4-Methoxymethylbenzoic acid: Similar in structure but lacks the amino and propanoic acid groups.
Uniqueness
®-3-Amino-2-(4-methoxybenzyl)propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
DFKAWZDMKJDTFC-SECBINFHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@H](CN)C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)








![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)

